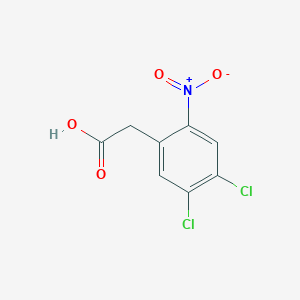

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of nitrophenylacetic acid derivatives, including 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, involves several key steps that ensure the introduction of nitro and chloro groups into the phenylacetic acid backbone. Schultz et al. (1976) explored a series of (2-nitro-1-alkenyl)aryloxy acetic acids, highlighting methods that might be relevant for synthesizing similar compounds (Schultz et al., 1976). Additionally, Kolyamshin et al. (2021) demonstrated the synthesis of new nitrophenyl-dioxan derivatives, providing insights into potential synthetic pathways for related compounds (Kolyamshin et al., 2021).

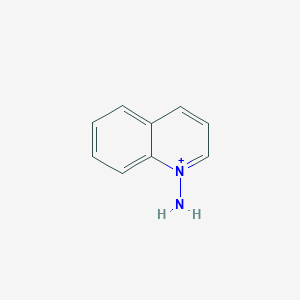

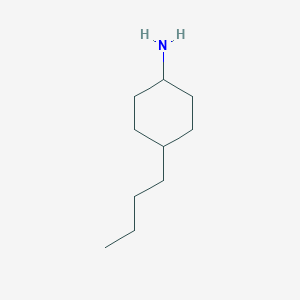

Molecular Structure Analysis

The molecular structure of nitrophenylacetic acid derivatives, including our compound of interest, is characterized by the presence of nitro and chloro substituents on the phenyl ring, which significantly influence the compound's reactivity and interactions. Xiao-qiang He (2013) discussed the aggregation and structure of a related nitrophenoxyacetic acid derivative, which could shed light on the structural aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (Xiao-qiang He, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid derivatives can be complex due to the reactive nitro and chloro groups. Daragics and Fügedi (2010) explored the utility of a related nitrophenylacetyl group for protecting hydroxyl functions, indicating the compound's potential in synthetic chemistry (Daragics & Fügedi, 2010).

Physical Properties Analysis

The physical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on this compound's physical properties were not identified, research on similar compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, including acidity, reactivity towards nucleophiles, and electrophiles, are defined by its functional groups. The work by Srinivasan et al. (2016) on alkaline-earth metal salts of a related nitrophenylacetic acid offers insights into the acid's reactivity and potential to form salts and complexes (Srinivasan et al., 2016).

Scientific Research Applications

-

Herbicides based on 2,4-D

- Field : Environmental Science and Pollution Research .

- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Method : These compounds can be used at post-emergence (leave) or pre-emergence stage of crops (on soil) .

- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .

-

Indole Derivatives

-

Cellular Toxin INT

- Field : Microbiology .

- Application : The cellular toxin INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) is used in microbiology to measure cellular metabolic activity .

- Method : The method involves incubating V. harveyi batch cultures amended with INT .

- Results : A steady increase in the formazan production rate was observed, achieving the maximum at 1.3 h of incubation .

-

Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide

- Field : Organic Chemistry .

- Application : This compound could be synthesized as an intermediate in the production of other chemicals .

- Method : The synthesis involves condensing N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol .

- Results : The result of this reaction is 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide .

-

Preparation of 2-(4-chloro-2-nitrophenyl)acetic acid

- Field : Organic Chemistry .

- Application : This compound is used as a reagent in organic synthesis .

- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and heating at 35-40 °C while adding a 3-6% aqueous hydrogen peroxide solution .

- Results : The result of this reaction is 2-(4-chloro-2-nitrophenyl)acetic acid .

- Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

- Field : Organic Chemistry .

- Application : This compound is used as a reagent in organic synthesis .

- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and is heated at 35-40 °C. while adding a 3-6% aqueous hydrogen peroxide solution until samples no longer turn dark on treatment with 2N sodium hydroxide .

- Results : The result of this reaction is 2-(4,5-Dichloro-2-nitrophenyl)acetic acid .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dichloro-2-nitrophenyl)acetic acid | |

CAS RN |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)